1-(Difluoromethoxy)-6-(difluoromethyl)naphthalene
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Overview
Description
1-(Difluoromethoxy)-6-(difluoromethyl)naphthalene is an organic compound that belongs to the class of naphthalenes substituted with difluoromethoxy and difluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of naphthalene derivatives using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods
Industrial production of 1-(difluoromethoxy)-6-(difluoromethyl)naphthalene may involve large-scale difluoromethylation processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the desired reaction conditions . The use of catalysts, such as palladium or copper, can also enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethoxy)-6-(difluoromethyl)naphthalene can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Naphthoquinones.
Reduction: Reduced naphthalene derivatives.
Substitution: Naphthalene derivatives with new functional groups.
Scientific Research Applications
1-(Difluoromethoxy)-6-(difluoromethyl)naphthalene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(difluoromethoxy)-6-(difluoromethyl)naphthalene involves its interaction with specific molecular targets and pathways. The difluoromethoxy and difluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes . These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(Difluoromethoxy)-2-(difluoromethyl)naphthalene
- 1-(Difluoromethoxy)-4-(difluoromethyl)naphthalene
- 1-(Difluoromethoxy)-5-(difluoromethyl)naphthalene
Uniqueness
1-(Difluoromethoxy)-6-(difluoromethyl)naphthalene is unique due to the specific positioning of the difluoromethoxy and difluoromethyl groups on the naphthalene ring. This unique substitution pattern can influence the compound’s chemical reactivity, physical properties, and biological activity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C12H8F4O |
---|---|
Molecular Weight |
244.18 g/mol |
IUPAC Name |
1-(difluoromethoxy)-6-(difluoromethyl)naphthalene |
InChI |
InChI=1S/C12H8F4O/c13-11(14)8-4-5-9-7(6-8)2-1-3-10(9)17-12(15)16/h1-6,11-12H |
InChI Key |
UNQHPDVGZWVIPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(F)F)C(=C1)OC(F)F |
Origin of Product |
United States |
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